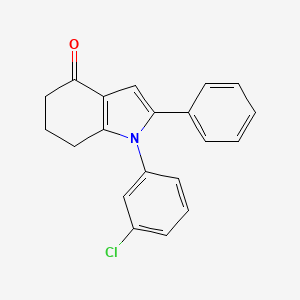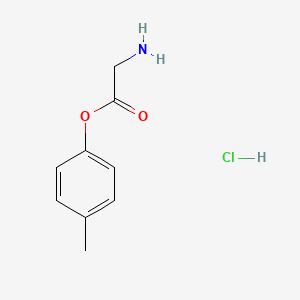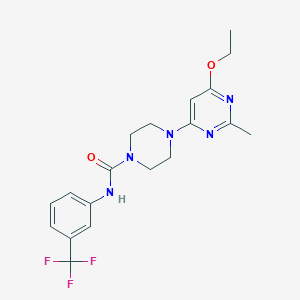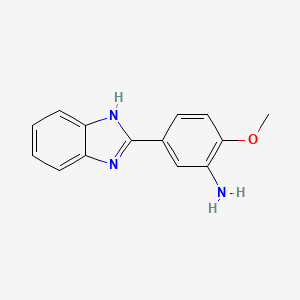![molecular formula C14H7F3N4OS B2425544 7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1333756-53-8](/img/structure/B2425544.png)
7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS Number: 1333756-53-8 . It has a molecular weight of 336.3 and its IUPAC name is (5E)-7-oxo-5-{[(2,4,6-trifluorophenyl)sulfanyl]methylene}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F3N4OS/c15-8-1-10(16)13(11(17)2-8)23-6-9-3-12(22)21-14(20-9)7(4-18)5-19-21/h1-2,5-6,20H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available.Scientific Research Applications
PET Tumor Imaging Agent
A pyrazolo[1,5-a]pyrimidine derivative, specifically 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been developed as a candidate for tumor detection using positron emission tomography (PET). This compound demonstrated rapid and prolonged accumulation in tumors, indicating its potential as a PET imaging agent for tumor detection (Xu et al., 2012).
Biological Evaluation for Tumor Imaging
Further studies on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, including 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, have shown their potential for tumor imaging using PET. These studies involved in vitro and in vivo evaluations, indicating different tumor uptake kinetics, which is essential for effective tumor imaging (Xu et al., 2012).
Development of New Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential in developing new fluorescent probes. The study of the substitution patterns on these compounds and their fluorescent spectroscopic properties has provided insights into their potential application in this field (Wu et al., 2008).
Synthesis of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized, demonstrating the versatility and potential of this chemical scaffold in various applications. These include the potential for creating new compounds with varied properties and uses (Li et al., 2012).
Antimicrobial Activity Evaluation
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Deshmukh et al., 2016).
Potential Anticonvulsant Agent
Some triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidine derivatives, have been identified as potential anticonvulsant agents. This underscores the broad therapeutic potential of the pyrazolo[1,5-a]pyrimidine chemical class (Divate & Dhongade-Desai, 2014).
Safety and Hazards
Properties
IUPAC Name |
7-oxo-5-[(2,4,6-trifluorophenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4OS/c15-8-1-10(16)13(11(17)2-8)23-6-9-3-12(22)21-14(20-9)7(4-18)5-19-21/h1-3,5,19H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXUPXNADTZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)


![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)



![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)

